molecular formula C11H8N2O B12810978 [1]Benzofuro[3,2-b]pyridin-8-amine CAS No. 84499-38-7

[1]Benzofuro[3,2-b]pyridin-8-amine

Katalognummer: B12810978
CAS-Nummer: 84499-38-7
Molekulargewicht: 184.19 g/mol
InChI-Schlüssel: IIPGHNASKDJBFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1]Benzofuro[3,2-b]pyridin-8-amine is a benzofuropyridine derivative serving as a valuable synthetic intermediate for constructing complex polycyclic frameworks relevant in medicinal chemistry and materials science . The benzofuro[3,2-b]pyridine core is a biomedically attractive structure, with related compounds demonstrating significant potential as endothelin receptor antagonists and P2X4 receptor modulators . Furthermore, such polycyclic frameworks are commonly found in biologically active molecules and provide essential structural foundations for fragment-based drug discovery . This specific amine-functionalized analog is particularly useful for further chemical derivatization, enabling the synthesis of diverse libraries of nitrogen-containing heterocycles for biological screening . As a key building block, it facilitates research into new therapeutic agents and functional materials. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Eigenschaften

CAS-Nummer

84499-38-7

Molekularformel

C11H8N2O

Molekulargewicht

184.19 g/mol

IUPAC-Name

[1]benzofuro[3,2-b]pyridin-8-amine

InChI

InChI=1S/C11H8N2O/c12-7-3-4-9-8(6-7)11-10(14-9)2-1-5-13-11/h1-6H,12H2

InChI-Schlüssel

IIPGHNASKDJBFM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C3=C(O2)C=CC(=C3)N)N=C1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1Benzofuro[3,2-b]pyridin-8-amine typically involves the annulation of aurone-derived α,β-unsaturated imines with activated terminal alkynes. This reaction is mediated by triethylamine, resulting in the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines. These intermediates can be further aromatized in the presence of DBU to yield the desired benzofuro[3,2-b]pyridine derivatives .

Industrial Production Methods: While specific industrial production methods for 1Benzofuro[3,2-b]pyridin-8-amine are not extensively documented, the general approach involves scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems to ensure high yields and purity.

Analyse Chemischer Reaktionen

Annulation Reactions

Benzofuro[3,2-b]pyridin-8-amine participates in N-heterocyclic carbene (NHC)-catalyzed [3 + 3] annulations with activated alkynoic acid esters (e.g., 4-nitrophenyl alkynyl esters). This reaction proceeds via:

  • Alkynyl acyl azolium intermediate formation : Generated by NHC addition to the ester.

  • Michael addition : Enamine intermediates (e.g., 3-oxo indolin-2-ide) attack the alkynyl acyl azolium.

  • Cyclization : 6-exo-trig lactamization yields benzofuro[3,2-b]pyridin-2-ones (63–83% yields) .

Key Conditions :

  • Catalysts: Triazolinylidene-derived NHCs (e.g., A8 , A9 ).

  • Solvents: Toluene or dichloromethane (avoids byproducts).

  • Temperature: 65–90°C.

Cyclization and Tandem Reactions

The compound undergoes tandem cyclization with salicylonitrile derivatives under Thorpe-Ziegler conditions:

  • Alkylation : Methyl 2-(chloromethyl)-3-furoate reacts with salicylonitriles to form intermediates.

  • Cyclocondensation : Treatment with t-BuOK induces tandem cyclization, yielding benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones (67–83% yields) .

Notable Example :

Starting MaterialProductYieldConditions
Salicylonitrile 2a Benzofuro[3,2-b]furopyridinone 5a 68%t-BuOK, DMF, 65°C

Mechanistic studies confirm intermediate aminobenzofurans form prior to pyridone ring closure .

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization:

  • Suzuki-Miyaura Coupling : Reacts with aryl boronic acids to form biaryl derivatives (e.g., 1-phenylbenzofuro[3,2-c]pyridine, 72% yield) .

  • Buchwald-Hartwig Amination : Forms N-aryl derivatives using Pd/XPhos catalysts .

Optimized Protocol :

  • Metalation : LDA-mediated deprotonation at −25°C.

  • Transmetalation : ZnCl₂ addition.

  • Coupling : Pd/XPhos catalysis with KOtBu (70°C, overnight).

Aromatization and Conjugate Additions

1,4-Dihydrobenzofuro[3,2-b]pyridines (from annulation) undergo aromatization with DBU to yield fully aromatic derivatives .

  • Aromatization Conditions : DBU (1.5 equiv), DMF, 100°C, 2 hours.

Additionally, copper-catalyzed alkynylation/cyclization cascades with azadienes produce 1,2-dihydrobenzofuropyridines (48–72% yields) .

Nucleophilic Substitution

The amine group participates in nucleophilic displacement under basic conditions:

  • Fluorine Substitution : 6-Fluoro derivatives react with MeOK to form 6-methoxy analogs (68% yield) .

Biological Interaction Studies

While not a direct chemical reaction, interaction studies highlight reactivity relevance:

  • Binding Assays : The compound interacts with biological targets via hydrogen bonding (NH group) and π-π stacking (aromatic core).

  • Enzyme Inhibition : Demonstrates moderate activity against kinases and viral proteases .

Table 1: Annulation Reactions with Alkynyl Esters

Alkynyl EsterNucleophileProductYield
4-Nitrophenyl ester 15 Indolin-3-one 53 Pyrano[3,2-b]indol-2-one 54 83%
4-Nitrophenyl ester 15 Benzofuran-3-amine 62 Benzofuropyridin-2-one 63 75%

Table 2: Aromatization Outcomes

SubstrateConditionsProductYield
1,4-DihydrobenzofuropyridineDBU, DMF, 100°CBenzofuro[3,2-b]pyridine89%
Copper-catalyzed cascade productCs₂CO₃, DMF, 100°CAromatic derivative72%

Wissenschaftliche Forschungsanwendungen

Biological Activities

Benzofuro[3,2-b]pyridin-8-amine exhibits various biological activities that make it a promising candidate for drug development. Key activities include:

  • Anticancer Activity : Research indicates that derivatives of benzofuro[3,2-b]pyridin-8-amine can target topoisomerases, which are crucial in cancer cell proliferation. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells .
  • Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against a range of pathogens. Preliminary studies using Minimum Inhibitory Concentration (MIC) assays revealed effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .
  • Anti-inflammatory Effects : Benzofuro[3,2-b]pyridin-8-amine has shown potential in reducing inflammation in various models. Its derivatives are being investigated for their ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Pharmaceutical Applications

The pharmaceutical applications of benzofuro[3,2-b]pyridin-8-amine are extensive:

  • Drug Development : Compounds derived from benzofuro[3,2-b]pyridin-8-amine are being explored as potential treatments for various conditions, including cancer, infections, and inflammatory diseases. Their structural similarity to known pharmacophores allows for the design of novel therapeutics .
  • Mechanistic Studies : Interaction studies have been conducted to understand the binding affinity of benzofuro[3,2-b]pyridin-8-amine with various biological targets. These studies are crucial for optimizing its pharmacological profile and enhancing therapeutic efficacy .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of benzofuro[3,2-b]pyridin-8-amine derivatives on breast cancer cell lines (MCF7). The results indicated dose-dependent inhibition of cell proliferation, with IC50 values ranging from 0.5 to 10 µM depending on the specific derivative used. This suggests strong potential for these compounds in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing antimicrobial efficacy, benzofuro[3,2-b]pyridin-8-amine was tested against several bacterial strains. The compound exhibited MIC values lower than those of established antibiotics like ciprofloxacin and amoxicillin, indicating its potential as an alternative antimicrobial agent .

Summary of Findings

Application TypeKey Findings
AnticancerInhibits growth in various cancer cell lines; potential topoisomerase inhibitors .
AntimicrobialEffective against Staphylococcus aureus, E. coli, and Candida albicans; lower MIC than some antibiotics .
Anti-inflammatoryPotential to inhibit pro-inflammatory cytokines; beneficial for inflammatory diseases .

Wirkmechanismus

The mechanism of action of 1Benzofuro[3,2-b]pyridin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research, with the aim of understanding its full therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following compounds share structural similarities with [1]Benzofuro[3,2-b]pyridin-8-amine but differ in core heterocycles, substituents, and applications:

Table 1: Key Comparisons
Compound Name Core Structure Key Substituents/Modifications Molecular Weight (g/mol) Applications Key Properties References
This compound Benzofuropyridine -NH₂ at position 8 172.19 (calculated) Hypothetical: Drug design Basic amine, moderate polarity -
I5 (5-Methyl-11-...quinolin-5-ium iodide) Benzofuroquinolin Dipropylamine, benzothiazole, iodide ~650 (estimated) Antimicrobial/anticancer Lipophilic, cationic charge
Benzofuro[3,2-d]pyrimidine-2,4-dicarbonitrile Benzofuropyrimidine 2,4-Dicyano groups ~250 (estimated) Organic electronics Electron-deficient, luminescent
Riccionidin A (Benzofuro[3,2-b]benzopyran) Benzofurobenzopyran 4 hydroxyl groups 285.23 Natural product/antioxidant Highly polar, UV-active

Detailed Analysis

Pharmacological Potential vs. I5 and I6 ()

I5 and I6 are benzofuroquinolinium derivatives with bulky substituents (e.g., benzothiazole and dipropylamine) and iodide counterions. These features enhance lipophilicity, facilitating membrane penetration in biological systems . Its amine group could serve as a hydrogen-bond donor, making it a candidate for targeting enzymes or receptors requiring polar interactions.

Electronic Properties vs. Benzofuropyrimidine Derivatives ()

The benzofuropyrimidine-2,4-dicarbonitrile derivatives patented by Merck exhibit strong electron-withdrawing cyano groups, optimizing charge transport for electroluminescent devices . In contrast, the amine group in this compound is electron-donating, which may reduce its suitability for electronics but enhance its reactivity in catalytic or drug-design contexts.

Polarity and Bioactivity vs. Riccionidin A ()

The amine group in this compound offers different reactivity, enabling interactions with acidic residues in proteins or participation in Schiff base formation.

Biologische Aktivität

Benzofuro[3,2-b]pyridin-8-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by relevant case studies and research findings.

1. Overview of Benzofuro[3,2-b]pyridin-8-amine

Benzofuro[3,2-b]pyridin-8-amine is characterized by a fused benzofuran and pyridine structure. This unique configuration contributes to its biological properties, making it a subject of interest for drug discovery and development.

2.1 Anticancer Activity

Several studies have reported the anticancer potential of benzofuro[3,2-b]pyridin-8-amine derivatives. For example:

  • Compound Efficacy : A study demonstrated that derivatives of benzofuro[3,2-b]pyridin-8-amine exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 0.12 to 0.55 µM depending on the specific substitution patterns on the benzofuran ring .
CompoundCell LineIC50 (µM)
2eMV-4-110.12
2qMV-4-110.24
1aVarious0.55

2.2 Enzymatic Inhibition

Benzofuro[3,2-b]pyridin-8-amine has shown promising results in inhibiting key enzymes involved in cancer progression:

  • Topoisomerase II Inhibition : Computational studies suggest that certain derivatives may act as topoisomerase II inhibitors, which are crucial for DNA replication and transcription .

2.3 Antimicrobial Activity

Research indicates that benzofuro[3,2-b]pyridin-8-amine derivatives possess antimicrobial properties:

  • Mechanism of Action : Some derivatives have been shown to generate reactive nitrogen species that induce nitrosative stress in microbial cells, leading to cell death .

3. Synthesis Methods

The synthesis of benzofuro[3,2-b]pyridin-8-amine can be achieved through several methodologies:

3.1 Cycloaddition Reactions

Recent advancements include a dearomative (3 + 2) cycloaddition reaction involving para-quinamines and nitrobenzofurans, yielding high yields of benzofuro derivatives .

3.2 Diversity-Oriented Synthesis

A diversity-oriented synthesis approach has been developed that allows for the rapid generation of various benzofuro[3,2-b]pyridine derivatives using aurone-derived α,β-unsaturated imines .

4.1 In Vitro Studies

In vitro evaluations have demonstrated the efficacy of benzofuro[3,2-b]pyridin-8-amine derivatives against leukemia cell lines:

  • Selectivity Index Testing : Compounds were tested for selectivity against peripheral blood mononuclear cells (PBMCs), showing promising selectivity ratios which indicate potential therapeutic windows .

4.2 Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of functional groups on the benzofuran ring:

  • Hydroxyl substitutions at specific positions significantly enhance anticancer activity compared to halogen substitutions .

5. Conclusion

Benzofuro[3,2-b]pyridin-8-amine exhibits a broad spectrum of biological activities with significant potential for therapeutic applications in cancer treatment and antimicrobial therapies. Ongoing research into its synthesis and biological mechanisms will likely yield further insights into its utility in drug development.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for constructing the benzofuro[3,2-b]pyridine core?

  • Methodological Answer : The benzofuropyridine scaffold is typically synthesized via transition-metal-catalyzed cyclization or cascade reactions. For example:

  • Copper-catalyzed alkynylation/cyclization/isomerization enables the synthesis of 1,2-dihydrobenzofuro[3,2-b]pyridines, which can be aromatized to the final product under basic conditions .
  • Palladium-mediated dual C–H activation of 3-phenoxypyridine 1-oxides provides a direct route to benzofuro[3,2-b]pyridines without pre-functionalized substrates .
  • Nitrogen-heterocyclic carbene (NHC)-catalyzed asymmetric reactions are effective for generating enantiomerically enriched benzofuropyridinones, a related structural class .

Q. How are photophysical properties of benzofuropyridine derivatives characterized?

  • Methodological Answer : Key techniques include:

  • UV-Vis absorption spectroscopy and steady-state fluorescence measurements to determine electronic transitions and emissive behavior.
  • Time-resolved fluorescence lifetime measurements (e.g., using time-correlated single-photon counting) to assess excited-state dynamics .
  • Theoretical calculations (e.g., Gaussian 16 for geometry optimization) to correlate experimental data with electronic structures .

Q. What analytical methods are used to verify the structure of benzofuropyridine derivatives?

  • Methodological Answer :

  • 1D/2D NMR spectroscopy (e.g., 1H^1H, 13C^{13}C, 1H^1H-1H^1H COSY, HSQC) resolves regiochemistry and confirms cyclization. Low-temperature NMR may clarify dynamic proton exchange .
  • High-resolution mass spectrometry (HRMS) validates molecular formulae.
  • X-ray crystallography provides unambiguous confirmation of stereochemistry and ring fusion patterns .

Advanced Research Questions

Q. How can researchers address low yields in benzofuropyridine synthesis, such as in benzothieno-fused analogs?

  • Methodological Answer : Low yields (e.g., 5% for benzothieno[2,3-b]benzothiopyrano[4,3,2-de]1,8-naphthyridine) often stem from steric hindrance or competing side reactions. Strategies include:

  • Optimizing catalyst loading (e.g., reducing Cu(I) to 5 mol% to suppress undesired pathways) .
  • Varying solvents and temperatures to stabilize intermediates (e.g., using 1,4-dioxane at 60–80°C for copper-catalyzed cascades) .
  • Incorporating directing groups (e.g., pyridine N-oxides) to enhance regioselectivity in C–H activation .

Q. What computational tools are used to predict benzofuropyridine bioactivity and binding modes?

  • Methodological Answer :

  • Molecular docking (e.g., AutoDock Vina) evaluates interactions with targets like topoisomerases or protein kinases .
  • Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to rationalize reactivity trends .
  • Molecular dynamics (MD) simulations assess stability of ligand-receptor complexes under physiological conditions .

Q. How do catalytic systems (e.g., Cu vs. Pd) influence benzofuropyridine functionalization?

  • Methodological Answer :

  • Copper catalysts (e.g., Cu(CH3_3CN)4_4BF4_4) favor tandem alkynylation/cyclization, enabling access to dihydro intermediates that can be oxidized to aromatic derivatives .
  • Palladium catalysts (e.g., Pd(OAc)2_2) excel in C–H activation/annulation, bypassing pre-halogenated substrates but requiring careful ligand selection (e.g., XantPhos) to avoid dehalogenation .
  • Chiral phosphoric acids (e.g., CPA-7) achieve enantioselective synthesis of fused polycycles via asymmetric induction .

Q. How are biological activities (e.g., kinase inhibition) of benzofuropyridines quantified?

  • Methodological Answer :

  • ADP-Glo™ kinase assays measure IC50_{50} values in 384-well plates, quantifying ATP consumption during enzymatic reactions .
  • Topoisomerase inhibition assays (e.g., relaxation of supercoiled DNA) identify compounds that stabilize DNA-enzyme complexes .
  • Cell viability assays (e.g., MTT) correlate in vitro potency with cytotoxicity in cancer cell lines .

Data Contradiction & Optimization

Q. How to resolve discrepancies in reported synthetic yields for benzofuropyridine derivatives?

  • Methodological Answer :

  • Replicate reaction conditions (e.g., reagent purity, inert atmosphere) from literature protocols .
  • Monitor reaction progress via TLC or LC-MS to identify incomplete conversions or decomposition.
  • Explore additives (e.g., Et3_3N for acid scavenging) to mitigate side reactions in copper-catalyzed systems .

Q. What strategies improve enantioselectivity in asymmetric benzofuropyridine synthesis?

  • Methodological Answer :

  • Chiral NHC catalysts with bulky substituents (e.g., mesityl groups) enhance steric control in [3+2] annulations .
  • Cooperative catalysis (e.g., Cu/Lewis base systems) leverages dual activation modes for higher stereoselectivity .
  • Dynamic kinetic resolution (DKR) in palladium-catalyzed [4+3] cyclizations enables regio- and enantiocontrol .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.